molecular formula C16H12ClF2N3O3 B10951683 Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10951683
M. Wt: 367.73 g/mol
InChI Key: YOKGAGBXVYMFHL-UHFFFAOYSA-N
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Description

Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse applications in various fields, including materials science, biological interactions, and medicinal chemistry .

Preparation Methods

The synthesis of Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursorsReaction conditions may vary, but common methods include the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The chloro(difluoro)methyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.

Scientific Research Applications

Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro(difluoro)methyl and methoxyphenyl groups play crucial roles in its binding affinity and activity. The compound’s effects are mediated through its interaction with cellular components, leading to changes in biological processes .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines with different substituents. Compared to these compounds, Methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits unique properties due to the presence of the chloro(difluoro)methyl and methoxyphenyl groups, which enhance its stability and reactivity. Some similar compounds include:

Properties

Molecular Formula

C16H12ClF2N3O3

Molecular Weight

367.73 g/mol

IUPAC Name

methyl 7-[chloro(difluoro)methyl]-5-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H12ClF2N3O3/c1-24-10-5-3-4-9(6-10)12-7-13(16(17,18)19)22-14(21-12)11(8-20-22)15(23)25-2/h3-8H,1-2H3

InChI Key

YOKGAGBXVYMFHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)Cl)C(=O)OC

Origin of Product

United States

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